molecular formula C6H9F B14064252 3-Fluorocyclohex-1-ene CAS No. 51620-76-9

3-Fluorocyclohex-1-ene

Cat. No.: B14064252
CAS No.: 51620-76-9
M. Wt: 100.13 g/mol
InChI Key: OYTBFGDMOREDSZ-UHFFFAOYSA-N
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Description

3-Fluorocyclohex-1-ene is an organic compound that belongs to the class of cycloalkenes It is characterized by a six-membered ring with a double bond and a fluorine atom attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclohex-1-ene can be achieved through several methods. One common approach involves the fluorination of cyclohexene. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature and yields the desired product with high selectivity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorocyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-fluorocyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-fluorocyclohexane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)

Major Products Formed:

    Oxidation: 3-Fluorocyclohexanone

    Reduction: 3-Fluorocyclohexane

    Substitution: Various substituted cyclohexenes depending on the nucleophile used

Scientific Research Applications

3-Fluorocyclohex-1-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and improved performance in extreme conditions.

Mechanism of Action

The mechanism of action of 3-Fluorocyclohex-1-ene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, fluorinated compounds often mimic natural substrates but with enhanced stability and resistance to metabolic degradation. This makes them useful in probing enzyme activities and metabolic pathways.

Comparison with Similar Compounds

    Cyclohexene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    3-Chlorocyclohex-1-ene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    3-Bromocyclohex-1-ene: Contains a bromine atom, which is larger and more polarizable than fluorine, affecting its chemical behavior.

Uniqueness: 3-Fluorocyclohex-1-ene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it valuable in various chemical transformations and applications.

Properties

CAS No.

51620-76-9

Molecular Formula

C6H9F

Molecular Weight

100.13 g/mol

IUPAC Name

3-fluorocyclohexene

InChI

InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h2,4,6H,1,3,5H2

InChI Key

OYTBFGDMOREDSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)F

Origin of Product

United States

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